{3-[(5-Bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine
Overview
Description
{3-[(5-Bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine is an organic compound with the molecular formula C11H17BrN2O and a molecular weight of 273.17 g/mol . This compound is characterized by the presence of a brominated pyridine ring, which is linked to a propyl chain terminated with a dimethylamine group. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(5-Bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine typically involves the following steps:
Bromination of 3-methylpyridine: The starting material, 3-methylpyridine, undergoes bromination to introduce a bromine atom at the 5-position.
Formation of the Propyl Chain: The brominated intermediate is then reacted with 3-chloropropanol to form the propyl chain. This step involves a nucleophilic substitution reaction.
Introduction of the Dimethylamine Group: Finally, the intermediate product is treated with dimethylamine to introduce the dimethylamine group at the terminal position of the propyl chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
{3-[(5-Bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions include substituted pyridines, N-oxides, and various coupled products depending on the reagents used .
Scientific Research Applications
{3-[(5-Bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of {3-[(5-Bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine involves its interaction with specific molecular targets. The brominated pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the dimethylamine group can form hydrogen bonds with polar residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Similar in structure but lacks the propyl chain and dimethylamine group.
5-Bromo-2-chloropyridine: Contains a chlorine atom instead of the propyl chain and dimethylamine group.
5-Bromopyridine-3-boronic acid: Contains a boronic acid group instead of the propyl chain and dimethylamine group.
Uniqueness
{3-[(5-Bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine is unique due to its combination of a brominated pyridine ring, a propyl chain, and a dimethylamine group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in scientific research and industrial applications .
Biological Activity
{3-[(5-Bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine is an organic compound characterized by its unique structural features, including a brominated pyridine ring, a propyl chain, and a dimethylamine group. This compound has garnered interest in various fields such as medicinal chemistry, biology, and materials science due to its potential biological activities and applications.
The molecular formula of this compound is C11H17BrN2O, with a molecular weight of 273.17 g/mol. Its synthesis typically involves bromination of 3-methylpyridine, followed by the formation of the propyl chain through nucleophilic substitution with 3-chloropropanol, and finally, the introduction of the dimethylamine group.
The biological activity of this compound is largely attributed to its interactions with specific molecular targets. The brominated pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the dimethylamine group is capable of forming hydrogen bonds with polar residues. This dual interaction profile enhances its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
1. Inhibition Studies
Recent studies have indicated that this compound exhibits inhibitory effects on various enzymes, particularly phospholipases. Inhibition of lysosomal phospholipase A2 (LPLA2) has been correlated with the potential for drug-induced phospholipidosis, suggesting that this compound may serve as a valuable tool in toxicity screening during drug development .
2. Antimicrobial Properties
The compound has been investigated for its antimicrobial properties against various pathogens. Preliminary tests have shown promising results against Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antimicrobial agents .
3. Neuropharmacological Effects
In vitro assays demonstrate that derivatives similar to this compound can act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), particularly α7 nAChRs. This modulation could have therapeutic implications for conditions like Alzheimer's disease and schizophrenia .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound | Structure Features | Notable Activities |
---|---|---|
2-Bromo-6-methylpyridine | Lacks propyl chain and dimethylamine group | Limited biological activity |
5-Bromo-2-chloropyridine | Contains chlorine instead of propyl chain | Moderate reactivity but less biological focus |
5-Bromopyridine-3-boronic acid | Contains boronic acid group | Primarily used in coupling reactions |
The unique combination of structural features in this compound allows it to participate in diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industrial applications .
Case Studies
Several case studies highlight the biological activity of this compound:
- Phospholipidosis Screening : A study demonstrated that compounds inhibiting LPLA2 could predict drug-induced phospholipidosis effectively. This compound was included in the screening panel, showing significant inhibition at low concentrations .
- Antimicrobial Testing : In a comparative study involving various pyridine derivatives, this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Properties
IUPAC Name |
3-(5-bromo-3-methylpyridin-2-yl)oxy-N,N-dimethylpropan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O/c1-9-7-10(12)8-13-11(9)15-6-4-5-14(2)3/h7-8H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODGMVPYWTYYJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OCCCN(C)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289123-18-7 | |
Record name | {3-[(5-bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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